4-Nitrobenzoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 4-nitrobenzoyl chloride-related compounds involves multiple steps, including the reaction of phenylenediamines to yield mono-substituted products and the use of glycolic acid for cyclization steps, avoiding minor by-products for cleaner synthesis processes (Sparke et al., 2010).
Molecular Structure Analysis
Molecular structure analyses of compounds related to 4-nitrobenzoyl chloride, such as the hydrogen-bonded framework structures in certain pyridinium chloride and hydrazine derivatives, reveal complex three-dimensional frameworks stabilized by hydrogen bonding and π–π stacking interactions (Vasconcelos et al., 2006). These structures underline the importance of non-covalent interactions in determining the solid-state architecture of nitrobenzoyl chloride derivatives.
Chemical Reactions and Properties
4-Nitrobenzoyl chloride undergoes various chemical reactions, including nucleophilic substitutions, demonstrating its reactivity and versatility as a building block. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole highlights its reactivity through nucleophilic substitution with pyridine (Sparke et al., 2010).
Physical Properties Analysis
The physical properties of 4-nitrobenzoyl chloride derivatives, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their behavior and potential applications. The detailed crystallographic analysis of compounds, including the dihedral angles and stacking interactions, provides insight into their stability and reactivity (Johnston & Taylor, 2011).
Chemical Properties Analysis
The chemical properties of 4-nitrobenzoyl chloride and its derivatives, including their reactivity in forming supramolecular structures and undergoing substitution reactions, are fundamental to their application in synthesis and material science. Studies on their synthesis, reactivity, and structural characterization contribute to our understanding of these compounds' chemical behavior (Sparke et al., 2010); (Vasconcelos et al., 2006).
Scientific Research Applications
Study of Hydrogen-bonded Framework Structures
4-Nitrobenzoyl chloride is used to study hydrogen-bonded framework structures in complex molecules (Vasconcelos et al., 2006).
Synthesis of Novel Diamines and Polyimides
It is involved in the synthesis of novel diamines and polyimides with built-in sulfone, ether, and amide structures (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
As a Photocleaving Agent
It can be used as a photocleaving agent in various research applications (Kuroda & Shinomiya, 1991).
Synthesis of Thiosemicarbazides
It is used in the synthesized 1-aryloxyacetyl-4-(4-nitrobenzoyl)-thiosemicarbazides (Li & Wang, 2002).
Determination of Sugar Alcohols in Foods and Beverages
It is utilized for determining sugar alcohols in beverages and foods, offering high method sensitivity and recovery rates (Nojiri et al., 1999).
Synthesis of Cellulose Benzoates
4-Nitrobenzoyl chloride is used in the synthesis of cellulose benzoates under mild conditions (Zhang et al., 2009).
Transformation of Pyridine N-oxides
It can be used in the transformation of pyridine N-oxides to 2-functionalized products (Frei et al., 2018).
Enhancing LC-MS Detection of Estrogens
4-Nitrobenzoyl chloride increases the detection responses of estrogens in LC-MS, useful for determining estrogens in biological fluids (Higashi et al., 2006).
Intermediate in Procaine Production
It is used in the synthesis of procaine, a medically important local anesthetic (Halstian, Baula, & Tarasenko, 2022); (Foussereau, 1989).
Monitoring Chemical Reactions
It is used for monitoring the process of condensation between specific chemicals, optimizing process conditions (Husain, Narsimha, Alvi, & Rao, 1997).
Use in Photolabeling Procedures
4-Nitrobenzoyl chloride may be suitable for photolabeling procedures, offering advantages over conventional agents (Woelfle, Sauerwein, Autrey, & Schuster, 1988).
Antioxidant Activity Studies
It has been used in studies showing potential antioxidant activities in certain compounds (Gürsoy-Kol & Ayazoğlu, 2017).
Solvolysis Studies
The solvolysis of o-nitrobenzoyl chloride in various solvents has been studied, revealing insights into chemical interactions (Park, Rhu, Kyong, & Kevill, 2019).
Electrochemical Reduction Research
It's used in research on the electrochemical reduction of nitrobenzene and 4-nitrophenol (Silvester et al., 2006).
Water Sample Analysis
A method using 4-nitrobenzoyl chloride can be useful for monitoring and identifying environmental water samples contaminated with phenol and related compounds (Higashi, 2017).
Quantitative Analytical Methods
The method for direct determination of 4-nitrobenzoyl chloride is quantitative, reproducible, and rapid (Li, Hu, Yang, & Zhou, 1995).
Safety And Hazards
Future Directions
The future directions of 4-Nitrobenzoyl chloride could involve its use in the synthesis of benzofurans, potential positron emission tomography (PET) tracers, by the intramolecular Wittig reaction . It could also be used for the derivatization of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .
properties
IUPAC Name |
4-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDHHIUENRGTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Record name | P-NITROBENZOYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID9025742 | |
Record name | 4-Nitrobenzoyl chloride | |
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Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-nitrobenzoyl chloride appears as yellow needles or powder with a pungent odor. (NTP, 1992), Bright yellow solid with pungent odor; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |
Record name | P-NITROBENZOYL CHLORIDE | |
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Record name | 4-Nitrobenzoyl chloride | |
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Boiling Point |
396 to 401 °F at 105 mmHg (NTP, 1992) | |
Record name | P-NITROBENZOYL CHLORIDE | |
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Solubility |
Decomposes (NTP, 1992) | |
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Product Name |
4-Nitrobenzoyl chloride | |
CAS RN |
122-04-3 | |
Record name | P-NITROBENZOYL CHLORIDE | |
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Record name | 4-Nitrobenzoyl chloride | |
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Record name | 4-Nitrobenzoyl chloride | |
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Record name | 4-Nitrobenzoyl chloride | |
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Record name | Benzoyl chloride, 4-nitro- | |
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Record name | 4-Nitrobenzoyl chloride | |
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Record name | 4-nitrobenzoyl chloride | |
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Record name | P-NITROBENZOYL CHLORIDE | |
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Melting Point |
167 °F (NTP, 1992) | |
Record name | P-NITROBENZOYL CHLORIDE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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